1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
Description
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a specialized imidazole derivative featuring two critical functional groups:
- tert-Butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety for the imidazole nitrogen.
This compound is of interest in organic synthesis, particularly in pharmaceutical and materials chemistry, where its structural motifs enable controlled reactivity and stability.
Properties
Molecular Formula |
C13H20N2O2Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
InChI Key |
CTOYGSGMDSFRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Trimethylsilyl Ethynyl Group: The final step involves the Sonogashira coupling reaction, where the Boc-protected imidazole is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed or substituted under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while TMS deprotection can be done using tetrabutylammonium fluoride (TBAF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used in Sonogashira coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free imidazole, while coupling reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic steps, while the TMS group can be selectively removed to reveal a reactive ethynyl group. The imidazole ring can interact with various molecular targets, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate
- Structure : Boc-protected imidazole with a formyl group at the 4-position.
- Key Differences :
- The formyl group (–CHO) is polar and reactive, enabling nucleophilic additions (e.g., Grignard reactions).
- In contrast, the TMS-ethynyl group in the target compound is electron-withdrawing and sterically bulky, favoring cross-coupling reactions.
- Applications : Used as an intermediate in drug synthesis due to its aldehyde functionality .
1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid
- Structure : SEM-protected imidazole with a carboxylic acid group at the 4-position.
- Key Differences :
- The SEM group (2-(trimethylsilyl)ethoxymethyl) offers acid stability compared to the acid-labile Boc group.
- The carboxylic acid substituent introduces hydrogen-bonding capacity, contrasting with the inert TMS-ethynyl group.
- Applications : SEM protection is favored in peptide synthesis and sensitive reaction conditions .
Substituent-Driven Analogues
1-(Triphenylmethyl)-1H-imidazole-4-methanol
- Structure : Trityl-protected imidazole with a hydroxymethyl group at the 4-position.
- Key Differences :
- The trityl group (triphenylmethyl) is bulkier than Boc, significantly reducing solubility in polar solvents.
- The hydroxymethyl group (–CH2OH) allows for oxidation to carboxylic acids or esterification.
- Applications : Trityl groups are used in nucleotide chemistry for selective protection .
Ethyl 1H-imidazole-1-acetate
- Structure : Ethyl ester-linked imidazole with an acetoxy group.
- Key Differences :
- The ester group (–COOEt) is hydrolytically labile, unlike the stable TMS-ethynyl group.
- Lacks silicon-based functionalization, limiting its use in silylation or hydrophobic applications.
- Applications : Employed in agrochemicals and prodrug design .
Functional Group Analogues
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol
- Structure: Trityl-protected imidazole with a propanol chain.
- Key Differences :
- The alkyl chain increases flexibility and hydrophilicity compared to the rigid ethynyl group.
- The hydroxyl group enables further derivatization (e.g., tosylation).
- Applications : Explored in ligand design for metal coordination .
4-Hydroxybenzoic acid–1H-imidazole Cocrystal
- Structure : Cocrystal of imidazole with 4-hydroxybenzoic acid.
- Key Differences :
- The carboxylic acid-imidazole interaction stabilizes the crystal lattice via hydrogen bonding.
- Lacks protective groups, making it unsuitable for stepwise synthesis.
- Applications : Studied for supramolecular assembly and solid-state reactivity .
Comparative Analysis: Key Properties
Protective Group Strategies
| Compound | Protective Group | Stability | Deprotection Method |
|---|---|---|---|
| 1-Boc-4-[(TMS)ethynyl]-1H-imid | Boc | Acid-labile | TFA or HCl in dioxane |
| 1-[[2-(TMS)ethoxy]methyl]-imid | SEM | Acid-stable | Fluoride ions (e.g., TBAF) |
| 1-Trityl-1H-imidazole-4-methanol | Trityl | Acid-sensitive | Dilute acetic acid |
Substituent Reactivity
| Compound | 4-Position Group | Reactivity Profile |
|---|---|---|
| 1-Boc-4-[(TMS)ethynyl]-1H-imid | TMS-ethynyl | Cross-coupling (Sonogashira) |
| tert-Butyl 4-formyl-1H-imid | Formyl | Nucleophilic addition (e.g., Wittig) |
| 1-Trityl-1H-imidazole-4-methanol | Hydroxymethyl | Oxidation to carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
